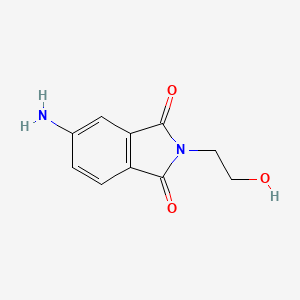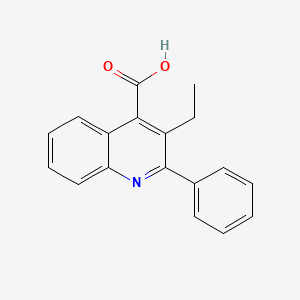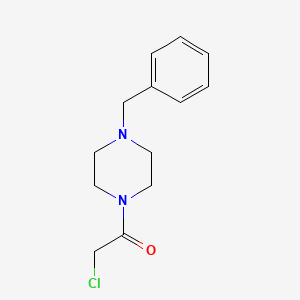
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone
Overview
Description
The compound “1-(4-Benzylpiperazin-1-yl)-2-chloroethanone” is a derivative of benzylpiperazine, which is a type of piperazine. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Molecular Structure Analysis
The molecular structure of “1-(4-Benzylpiperazin-1-yl)-2-chloroethanone” would likely consist of a benzylpiperazine group attached to a chloroethanone group. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
Again, while specific reactions involving “1-(4-Benzylpiperazin-1-yl)-2-chloroethanone” are not available, benzylpiperazines are known to undergo a variety of chemical reactions, including acylation, alkylation, and various types of redox reactions .Scientific Research Applications
Synthesis and Biological Properties
- Synthesis Techniques and Biological Applications : Research has shown that derivatives of benzylpiperazine compounds, including those similar to 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone, can be synthesized through various chemical processes. These compounds have demonstrated potential in exhibiting anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017).
Characterization and Magnetic Properties
- Chemical Characterization and Magnetic Properties : A study focusing on a radical compound related to benzylpiperazine showed that it is stable in various conditions and has significant magnetic properties. This research contributes to understanding the physical and chemical characteristics of similar benzylpiperazine derivatives (Constantinides et al., 2011).
Synthesis and Potential Therapeutic Applications
- Novel Ligands and Potential Therapeutic Uses : The synthesis of benzylpiperazine derivatives, including those structurally similar to 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone, has been explored for their potential as selective ligands at dopamine receptors. Such studies indicate the potential therapeutic applications of these compounds in neuropharmacology (Hodgetts et al., 2001).
Synthesis and Enzymatic Inhibition Properties
- Enzyme Inhibitors and Synthesis Development : Research into the synthesis of benzylpiperazine-based compounds has identified their potential as inhibitors of specific human enzymes. This suggests potential applications in the development of new therapeutic agents (Morera et al., 2012).
Antibacterial and Antifungal Properties
- Antibacterial and Antifungal Activities : Studies have shown that compounds synthesized from benzylpiperazine have exhibited notable antibacterial and antifungal activities. This highlights their potential in the development of new antimicrobial agents (Merugu et al., 2010).
Synthesis and Central Nervous System Receptor Affinity
- Receptor Affinity and Synthesis Techniques : Research has demonstrated the synthesis of benzylpiperazine derivatives and their interaction with central nervous system receptors, indicating potential applications in neuropharmacology and as therapeutic agents for CNS-related disorders (Beduerftig et al., 2001).
Future Directions
The future directions for research on “1-(4-Benzylpiperazin-1-yl)-2-chloroethanone” would likely depend on the results of initial studies on its properties and potential applications. Given the wide range of activities exhibited by benzylpiperazine derivatives, it’s possible that this compound could have interesting pharmacological properties .
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOGCDLRYPBMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364210 | |
| Record name | 1-(4-benzylpiperazin-1-yl)-2-chloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone | |
CAS RN |
56056-37-2 | |
| Record name | 1-(4-benzylpiperazin-1-yl)-2-chloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








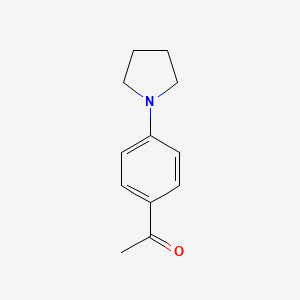


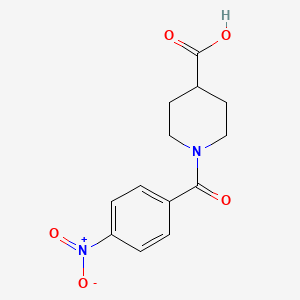
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B1300840.png)
